molecular formula C21H15ClN2O4S B2402084 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one CAS No. 332022-65-8

4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2402084
CAS No.: 332022-65-8
M. Wt: 426.87
InChI Key: QRXFPYXMJUJVLU-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a heterocyclic compound featuring a pyrrol-2-one core substituted with a thiazole ring, a 4-chlorobenzoyl group, and a 4-methoxyphenyl moiety.

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4S/c1-28-15-8-4-12(5-9-15)17-16(18(25)13-2-6-14(22)7-3-13)19(26)20(27)24(17)21-23-10-11-29-21/h2-11,17,25H,1H3/b18-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITVDNPEXGYTNS-FBMGVBCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrol-2(5H)-one core. One common approach is to start with a suitable pyrrole derivative and then introduce the various substituents through controlled chemical reactions. The chlorobenzoyl group can be introduced using 4-chlorobenzoyl chloride, while the methoxyphenyl group can be added using 4-methoxybenzaldehyde. The thiazolyl group can be introduced through a cyclization reaction involving thiazole derivatives.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: : The chlorobenzoyl group can be reduced to form a corresponding alcohol.

  • Substitution: : The methoxyphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) in the presence of a catalyst.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of halogenated derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure.
  • Mass Spectrometry (MS) : To determine molecular weight.
  • Infrared Spectroscopy (IR) : To identify functional groups.

These methods ensure the purity and structural integrity of the compound, which is crucial for its application in research.

Antimicrobial Activity

Research has indicated that compounds with thiazole and pyrrole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one possess potent activity against various bacterial strains. The mechanism often involves disruption of microbial cell walls or inhibition of protein synthesis .

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The presence of the thiazole ring is particularly noted for enhancing cytotoxic effects against certain cancer cell lines .

Case Study 1: Antimicrobial Evaluation

A study published in MDPI assessed several thiazole derivatives, including those related to 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting strong antimicrobial potential .

Case Study 2: Anticancer Screening

Another research project focused on the anticancer properties of pyrrole-based compounds. The study found that specific derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cell lines, indicating promising therapeutic potential .

Summary of Applications

ApplicationDescriptionReferences
AntimicrobialEffective against various bacterial strains; disrupts cell wall synthesis
AnticancerInduces apoptosis in cancer cells; shows cytotoxic effects on specific cancer types
Drug DevelopmentPotential lead compound for new drug formulations based on its biological activity

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Table 2: Physicochemical Properties and Substituent Effects

Feature Target Compound Analog (4) Analog (THPA6)
Aromatic Substituents 4-Methoxyphenyl (electron-donating) 4-Fluorophenyl (electron-withdrawing) 4-Methoxyphenyl (similar to target)
Heterocyclic Core Pyrrol-2-one Pyrazole-thiazole Pyrazole-thiazole
Halogen 4-Chlorobenzoyl 4-Chloro/4-fluoro 4-Chlorophenyl
Bioactivity Inferred anti-inflammatory Antimicrobial Analgesic (most potent in series)
Toxicity Likely low (para-substitution trend) Not reported Low ulcer index (0.58 ± 0.08)

Key Research Findings

Para-Substitution Advantage : Compounds with para-substituted aryl groups (e.g., 4-methoxyphenyl in the target compound) exhibit lower ulcer indices compared to meta-substituted analogs, suggesting reduced gastrointestinal toxicity .

Halogen Effects : Chloro and fluoro substituents in isostructural analogs (e.g., compounds 4 and 5) show minimal conformational differences but distinct crystal packing, impacting solubility and formulation .

Thiazole vs. Thiadiazole : Thiadiazole-containing analogs (e.g., compound ) may prioritize antimicrobial over anti-inflammatory activity due to heterocycle-specific target interactions.

Biological Activity

The compound 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a member of the pyrrolone family, which has garnered attention due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C21H18ClN2O4S
  • Molecular Weight : 383.82 g/mol
  • CAS Number : 425626-49-9

Recent research indicates that this compound exhibits significant anti-inflammatory and anticancer activities. The primary mechanisms include:

  • Inhibition of Cyclooxygenase Enzymes (COX) :
    • The compound has been shown to selectively inhibit COX-II, an enzyme involved in inflammation and pain pathways. In vitro studies have reported IC50 values indicating effective inhibition, suggesting its potential as an anti-inflammatory agent .
  • Antioxidant Activity :
    • The presence of methoxy and chlorobenzoyl groups contributes to its antioxidant properties, which may mitigate oxidative stress-related damage in cells .
  • Antimycobacterial Activity :
    • Preliminary studies have indicated that derivatives of this compound exhibit activity against Mycobacterium tuberculosis, with certain modifications enhancing their potency .

Structure-Activity Relationships (SAR)

The biological activity of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one can be influenced by various structural modifications. Key findings include:

  • Substituent Effects :
    • The presence of electron-donating groups (like methoxy) enhances biological activity compared to electron-withdrawing groups.
  • Ring Modifications :
    • Modifications to the pyrrolone ring structure can significantly alter potency against specific targets such as COX enzymes or cancer cell lines .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. Results showed a significant reduction in paw swelling and inflammatory markers when treated with the compound compared to controls, demonstrating its potential therapeutic efficacy in inflammatory diseases .

Case Study 2: Anticancer Potential

In vitro assays against various cancer cell lines revealed that the compound induces apoptosis in human breast cancer cells through the activation of caspase pathways. The IC50 values were significantly lower than those observed for standard chemotherapeutics, suggesting a promising role in cancer therapy .

Data Tables

Biological ActivityIC50 Value (μM)Target
COX-II Inhibition0.52COX-II
Antimycobacterial18M. tuberculosis
Cancer Cell Line12Breast Cancer

Q & A

Q. How to address discrepancies in cytotoxicity data between 2D vs. 3D cell models?

  • Methodology : Compare IC50_{50} values in monolayer vs. spheroid cultures. The compound’s penetration efficiency in 3D models may require hypoxia-mimetic conditions or stromal co-cultures for accurate profiling .

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